Ochracenomicin A

antimicrobial screening broad-spectrum antibiotics angucycline SAR

Ochracenomicin A is commonly misidentified with co-produced inactive analogs B/C, causing false-negative results in antimicrobial screens. This product ensures genuine Ochracenomicin A with authenticated potency. Key differentiation: MIC 0.39-0.78 µg/mL against MRSA (vs. >100 µg/mL for analog B); diagnostic mp 195-203°C, [α]D +14.0°, and characteristic ¹H NMR signals (δH 2.98, 4.99) for QC verification. Supplied as orange prismatic crystals; ideal for SAR studies and biosynthetic pathway analysis.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
Cat. No. B1250611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchracenomicin A
Synonymsochracenomicin A
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C3=C(C=CC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O
InChIInChI=1S/C19H16O6/c1-9-7-13(21)19(25)15-11(5-6-18(19,24)8-9)16(22)14-10(17(15)23)3-2-4-12(14)20/h2-6,9,20,24-25H,7-8H2,1H3
InChIKeyHRKDTQUJICJRIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ochracenomicin A: Procurement Evidence Guide


Ochracenomicin A (CAS 164230-62-0, molecular formula C₁₉H₁₆O₆, molecular weight 340.33) is an angucycline antibiotic belonging to the benz[a]anthraquinone class, first isolated from the fermentation broth of Amycolatopsis sp. MJ950-89F4 [1]. It is classified as a bacterial metabolite with roles as both an antibacterial and antimicrobial agent [2]. The compound is characterized by a 3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione core substituted with hydroxy groups at positions 4a, 8, and 12b and a methyl group at position 3 [1][2]. Ochracenomicin A is typically supplied as orange prismatic crystals with a melting point of 195–203°C (dec.) and an optical rotation of [α]D +14.0° (c 0.2, CHCl₃) [1].

Antimicrobial screening against Gram-positive (MRSA), Gram-negative, and Candida albicans
Requires correct congener selection — activity profiles differ substantially between Ochracenomicin A, B, and C
Angucycline natural product tool for SAR and biosynthesis studies

Why Ochracenomicin A Cannot Be Substituted


Ochracenomicin A is co-produced with its congeners Ochracenomicin B and C by the same Amycolatopsis sp. strain, yet their biological activities diverge profoundly [1]. Ochracenomicin B exhibits no antimicrobial activity against any tested Gram-positive, Gram-negative, or yeast organism, while Ochracenomicin C shows only weak activity against a limited subset of Gram-positive bacteria and is inactive against Gram-negative bacteria and Candida albicans [1]. These activity differences arise from critical structural variations in the benz[a]anthraquinone scaffold—specifically, the presence or absence of the quinone carbonyl and olefinic carbons at positions C-6a/C-12a and C-5/C-6, as well as the hydroxy substitution pattern at C-4a, C-8, and C-12b [1]. Consequently, substituting Ochracenomicin A with Ochracenomicin B or C in any antimicrobial screening program or structure–activity relationship (SAR) study would yield fundamentally different (and largely negative) results, making precise compound specification essential for reproducible research outcomes.

Target (Ochracenomicin A)
Substitution Risk (Congener B or C)
Broad-spectrum antimicrobial activity
Ochracenomicin B: no reported antimicrobial activity; may not produce comparable screening results
Active against MRSA
Ochracenomicin C: weak Gram-positive activity only, no antifungal coverage; screening profile may be substantially limited

Quantitative Differentiation Evidence


Broad-Spectrum Antimicrobial Activity

Ochracenomicin A demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus, MRSA), select Gram-negative bacteria, and the yeast Candida albicans 3147 [1]. In direct head-to-head comparison within the same study, Ochracenomicin B showed no activity against any Gram-positive, Gram-negative, or yeast test organism, while Ochracenomicin C displayed only weak activity restricted to some Gram-positive bacteria and no activity against Gram-negative bacteria or Candida albicans [1]. The MIC values for Ochracenomicin A against susceptible Gram-positive strains range from 0.39 to 6.25 μg/mL, whereas Ochracenomicin B consistently yields MIC >100 μg/mL across all tested strains [1].

Broad-spectrum activity
Head-to-head
A: MIC 0.39–6.25 µg/mL active vs. B: MIC >100 µg/mL inactive
Supports antimicrobial screening hit confirmation
Broth microdilution; panel includes MRSA, Gram-negative, Candida
antimicrobial screening broad-spectrum antibiotics angucycline SAR

Anti-MRSA Potency

Against methicillin-resistant Staphylococcus aureus (MRSA), Ochracenomicin A exhibits potent inhibitory activity with MIC values as low as 0.39–0.78 μg/mL, depending on the inoculum size used [1]. In the same assay panel, Ochracenomicin B showed no inhibition (MIC >100 μg/mL) against the identical MRSA strain, while Ochracenomicin C demonstrated only weak activity [1]. This represents an approximately 128- to 256-fold difference in potency between Ochracenomicin A and Ochracenomicin B against MRSA.

Anti-MRSA potency
Head-to-head
A: MIC 0.39–0.78 µg/mL vs. B: MIC >100 µg/mL
Supports anti-MRSA screening endpoint review
≥128-fold difference; MRSA strain, broth microdilution
MRSA anti-staphylococcal MIC determination

Structural Basis of Activity

The unique biological activity of Ochracenomicin A is underpinned by its distinct substitution pattern: hydroxy groups at C-4a, C-8, and C-12b, combined with a fully conjugated quinone system at C-7, C-12, and C-1 [1]. In contrast, Ochracenomicin B (C₁₉H₂₀O₄) lacks the hydroxy groups at C-4a and C-12b and possesses a reduced C-5/C-6 olefin and modified quinone carbonyl arrangement, while Ochracenomicin C (C₁₉H₂₀O₅) retains the C-4a hydroxy but is also reduced at C-5/C-6 and at the C-6a/C-12a quinone positions [1]. These structural differences are reflected in distinct ¹H and ¹³C NMR spectral fingerprints: Ochracenomicin A shows characteristic signals at δH 2.98 (4a-OH) and δH 4.99 (12b-OH) with corresponding ¹³C resonances at δC 78.8 (C-4a) and δC 75.8 (C-12b), which are absent in Ochracenomicin B and C [1].

Structural identity
Head-to-head
¹H NMR: δ 2.98 (4a-OH), 4.99 (12b-OH); ¹³C: δ 78.8 (C-4a), 75.8 (C-12b)
Diagnostic signals confirm Ochracenomicin A identity
Absent in B and C; 500 MHz, CDCl₃
structure-activity relationship angucycline scaffold natural product SAR

Physicochemical Differentiation

Ochracenomicin A can be distinguished from Ochracenomicin B and C by several readily measurable physicochemical properties. Ochracenomicin A exhibits a melting point of 195–203°C (dec.) and an optical rotation of [α]D +14.0° (c 0.2, CHCl₃), whereas Ochracenomicin B has MP 187–191°C (dec.) and [α]D -29.5° (c 1.0, CHCl₃), and Ochracenomicin C has MP 199–204°C (dec.) and [α]D -6.8° (c 0.5, CHCl₃) [1]. UV-Vis spectra also differ: Ochracenomicin A shows absorption maxima at 214 nm (ε 31,000), 310 nm (ε 6,900), and 412 nm (ε 5,800) in MeOH, while Ochracenomicin B absorbs at 228, 263, and 345 nm [1]. Additionally, Ochracenomicin A gives a positive color reaction with ethanolic FeCl₃ (indicative of the peri-hydroxy-naphthoquinone chromophore), a feature diagnostic for the active scaffold [1].

Physicochemical profile
Head-to-head
MP 195–203°C; [α]D +14.0°; UV λmax 214,310,412 nm; FeCl₃ positive
Orthogonal QC parameters for procurement verification
Distinct from B (MP 187–191°C, [α]D −29.5°) and C
quality control compound identity physicochemical characterization

Acute Toxicity Profile

The acute toxicity of Ochracenomicin A was assessed in mice via intraperitoneal (i.p.) administration, yielding an LD₁₀₀ value of less than 6.25 mg/kg [1]. This datum, while derived from a single-dose acute toxicity study, provides a quantitative benchmark relevant to early-stage in vivo experimental design and distinguishes Ochracenomicin A from its inactive congener Ochracenomicin B, for which no toxicity data were reported owing to its lack of antimicrobial activity [1]. Note: no direct comparator toxicity data exist for Ochracenomicin C or other angucycline antibiotics within the same study; interpretation of relative tolerability across the broader angucycline class therefore requires cross-study comparison.

Acute toxicity
Context-dependent
LD₁₀₀
Provides benchmark for dose-ranging study design
Single-dose study; no comparator data for B or C
acute toxicity in vivo tolerability safety pharmacology

Validated Research and Application Scenarios


Anti-MRSA Natural Product Screening

Ochracenomicin A, with MIC values of 0.39–0.78 μg/mL against MRSA, serves as a compelling starting point for anti-MRSA screening cascades and medicinal chemistry optimization programs targeting multidrug-resistant Gram-positive pathogens [1]. Its sub-μg/mL potency contrasts sharply with the inactivity of Ochracenomicin B (MIC >100 μg/mL), ensuring that procurement of the correct congener is essential for reproducible hit confirmation [1]. The compound's benz[a]anthraquinone scaffold provides multiple derivatizable positions for structure–activity relationship exploration.

Broad-Spectrum Antimicrobial Discovery

The demonstrated activity of Ochracenomicin A against Gram-positive bacteria (including MRSA), select Gram-negative bacteria, and Candida albicans 3147 makes it a valuable tool compound for broad-spectrum antimicrobial discovery programs [1]. Its unique tripartite spectrum distinguishes it from Ochracenomicin C, which lacks Gram-negative and antifungal activity, enabling laboratories to use Ochracenomicin A as a positive control in multiplexed antimicrobial assays [1].

Angucycline Biosynthetic Pathway and SAR

The co-production of Ochracenomicin A, B, and C by Amycolatopsis sp. MJ950-89F4 provides a naturally occurring congeneric series for studying the biosynthetic steps that govern angucycline scaffold oxidation and functionalization [1]. Ochracenomicin A, as the fully oxidized, biologically active member of the set, can serve as the reference standard for comparative metabolomic profiling, biosynthetic gene cluster analysis, and enzymology studies aimed at understanding how specific oxidative modifications (C-5/C-6 olefin formation, C-6a/C-12a quinone installation, and C-4a/C-12b hydroxylation) govern biological activity [1].

Analytical Reference Standard for Identity Confirmation

Given the risk of misidentification with the co-produced but inactive Ochracenomicin B or weakly active Ochracenomicin C, Ochracenomicin A requires rigorous identity confirmation upon procurement. Its diagnostic physicochemical parameters—melting point 195–203°C, [α]D +14.0°, UV λmax 214/310/412 nm, and characteristic ¹H NMR signals at δH 2.98 (4a-OH) and δH 4.99 (12b-OH)—provide orthogonal reference data for quality control and compound authentication in natural product screening libraries [1].

Application
Selection Property
Validation Focus
Anti-MRSA screening studies
Antimicrobial screening context
MRSA hit confirmation and SAR
Broad-spectrum antimicrobial screening
Tripartite spectrum (GP, GN, Candida)
Multiplexed assay comparator context
Angucycline biosynthesis and SAR
Congeneric scaffold oxidation series (A, B, C)
Metabolomic and gene cluster analysis
Natural product library QC
Orthogonal physicochemical markers
MP, [α]D, UV, NMR identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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